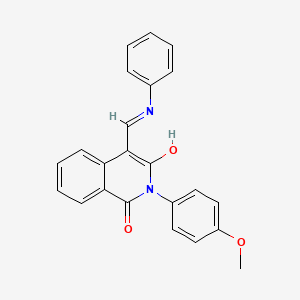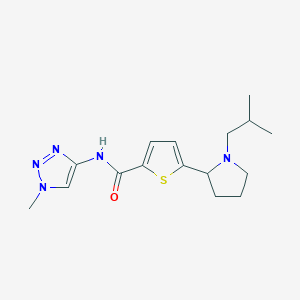![molecular formula C25H36N2O4 B6079067 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is known to possess a unique chemical structure that makes it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Mecanismo De Acción
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and proteins that are involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B. Additionally, this compound has been found to activate various signaling pathways that are involved in cell survival and proliferation, such as the Akt and ERK pathways.
Biochemical and Physiological Effects:
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been found to reduce blood pressure and improve endothelial function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, this compound has been found to possess several therapeutic properties, which make it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol. One of the future directions is to investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential use in the treatment of various cancers. Furthermore, future research should focus on improving the solubility of this compound in water to facilitate its administration in vivo.
Métodos De Síntesis
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol involves several steps. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde and 4-isopropoxybenzaldehyde with piperazine in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to reduction with sodium borohydride to obtain the final product, 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol.
Propiedades
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(4-propan-2-yloxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-19(2)31-23-7-5-20(6-8-23)16-26-10-11-27(22(18-26)9-12-28)17-21-13-24(29-3)15-25(14-21)30-4/h5-8,13-15,19,22,28H,9-12,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWAUZBYVZFDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
![2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
![3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B6079030.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6079038.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6079057.png)


![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6079065.png)